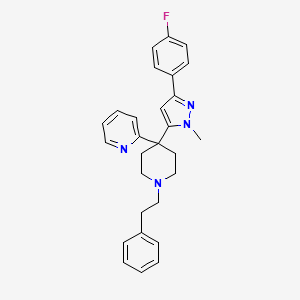
Piperidinyl pyrazole derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinyl pyrazole derivative 2 is a compound that combines the structural features of both piperidine and pyrazole. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. This combination results in a compound with unique chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidinyl pyrazole derivative 2 typically involves the reaction of piperidine derivatives with pyrazole precursors. One common method is the condensation of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of piperidinyl pyrazole derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperidinyl pyrazole derivative 2 can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted pyrazoles, each with distinct chemical and biological properties .
Scientific Research Applications
Piperidinyl pyrazole derivative 2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidinyl pyrazole derivative 2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes or receptors involved in disease pathways, such as cyclooxygenase-2 (COX-2) in inflammation or tubulin in cancer.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Piperidinyl Tetrahydrothienoisoquinolines: These compounds share structural similarities with piperidinyl pyrazole derivatives and exhibit comparable biological activities.
N-substituted Pyrazoles: These compounds also feature the pyrazole ring and are used in various therapeutic applications.
Uniqueness: Piperidinyl pyrazole derivative 2 stands out due to its unique combination of piperidine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C28H29FN4 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-1-(2-phenylethyl)piperidin-4-yl]pyridine |
InChI |
InChI=1S/C28H29FN4/c1-32-27(21-25(31-32)23-10-12-24(29)13-11-23)28(26-9-5-6-17-30-26)15-19-33(20-16-28)18-14-22-7-3-2-4-8-22/h2-13,17,21H,14-16,18-20H2,1H3 |
InChI Key |
KJFTYICXBUEONK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C3(CCN(CC3)CCC4=CC=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















